Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
Description
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-10(15)8-13(5,6)9-14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNQAHWBIJFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a Boc-protected amino acid or amino acid derivative, followed by esterification to introduce the ethyl ester functionality. The key synthetic steps include:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the ethyl ester via esterification or transesterification.
- Purification and characterization to ensure the compound's integrity.
The reactions are usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis, with temperature and solvent carefully controlled.
Detailed Synthetic Procedure
A representative synthetic route is summarized below based on recent research and industrial protocols:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino acid (e.g., 3,3-dimethyl-4-aminobutanoic acid) + di-tert-butyl dicarbonate (Boc2O), potassium carbonate, water/1,4-dioxane, 0–5°C to 25–30°C, 11 hours | Boc protection of the amino group | Formation of Boc-protected amino acid |
| 2 | Boc-protected amino acid + ethanol, acid or base catalyst (e.g., HCl or sulfuric acid), reflux or room temperature | Esterification to form ethyl ester | This compound |
| 3 | Workup with organic solvents (ethyl acetate, dichloromethane), washing, drying, and solvent removal under vacuum below 45°C | Purification | Isolated pure product |
This procedure is adapted from a patent example where the Boc protection is carried out in aqueous-organic media with potassium carbonate as a base, followed by esterification and solvent extraction steps to yield the target compound with high purity and good yield (~90%).
Alternative Synthetic Routes and Modifications
Deprotection and Reprotection Strategies: Some syntheses involve initial Boc deprotection followed by coupling with Boc-protected amino acids or derivatives to introduce the Boc group selectively at desired stages.
Coupling Reagents: Peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used for amide bond formation in related derivatives, suggesting that similar coupling chemistry might be employed for preparing analogues or intermediates.
Hydrolysis and Esterification Sequence: Hydrolysis of esters to acids followed by re-esterification with ethanol under acidic or basic catalysis offers an alternative route to the ethyl ester.
Temperature and Solvent Control: The reaction temperature is often maintained below 30°C during Boc protection to prevent side reactions, while esterification may require reflux or mild heating. Solvents such as dichloromethane, ethyl acetate, and 1,4-dioxane are commonly used.
Analytical and Research Findings
Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used extensively to confirm the presence of the Boc group, ethyl ester moiety, and overall molecular structure during and after synthesis.
Mass Spectrometry and Chromatography: Employed to verify molecular weight (259.34 g/mol) and purity.
Yield and Purity: Optimized reaction conditions typically yield the compound in over 90% purity and yield, demonstrating efficient synthetic protocols.
Kinetic and Mechanistic Insights
Boc protection reactions proceed efficiently at low temperatures with potassium carbonate as a base, minimizing side reactions such as hydrolysis or over-protection.
Esterification under acidic or basic conditions is generally straightforward but requires careful solvent removal under reduced pressure and controlled temperature to avoid decomposition.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Boc Protection Reagents | Di-tert-butyl dicarbonate, potassium carbonate | Conducted at 0–5°C to 25–30°C |
| Solvent for Boc Protection | Water and 1,4-dioxane mixture | Maintains reaction homogeneity |
| Esterification | Ethanol, acid/base catalyst | Reflux or room temperature |
| Workup Solvents | Ethyl acetate, dichloromethane | For extraction and purification |
| Reaction Atmosphere | Inert (N2 or Ar) | Prevents oxidation/hydrolysis |
| Purification | Solvent removal under vacuum <45°C | Preserves compound integrity |
| Typical Yield | >90% | High efficiency synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is often employed for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Hydrolysis: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and ethanol.
Reduction: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanol.
Deprotection: 4-amino-3,3-dimethylbutanoic acid.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of peptide-based compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate primarily involves its role as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate and analogous compounds:
Physicochemical Properties
- Lipophilicity : The Boc group and dimethyl substituents in the target compound increase logP compared to the 3-oxo analog (~2.5 vs. ~1.8), favoring membrane permeability .
- Hydrolytic Stability : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the ester moiety is susceptible to basic hydrolysis. In contrast, fluorinated derivatives exhibit greater stability under physiological conditions .
Key Research Findings
- Synthetic Utility : The Boc group in the target compound allows orthogonal deprotection in multi-step syntheses, a critical advantage over transiently protected analogs .
- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vivo due to fluorine’s metabolic inertness, contrasting with the target compound’s role as a transient intermediate .
- Solubility Challenges : While the target compound’s lipophilicity aids membrane penetration, it complicates aqueous-phase reactions, necessitating organic solvents. Salt forms () address this limitation .
Biological Activity
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activity and potential applications. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its utility in various research contexts.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 67706-68-7
- Molecular Weight : 245.28 g/mol
- Physical Form : Solid
- Purity : ≥ 95% .
Biological Activity
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential effects on various biological pathways.
The compound acts by modulating enzymatic activities and influencing metabolic pathways. Its structure allows it to serve as a prodrug or a precursor for more complex amino acid derivatives, which can exhibit enhanced biological functions.
Case Studies
- Peptide Synthesis :
- Anticancer Activity :
- Neuroprotective Effects :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the tert-butoxycarbonyl Group :
- The initial step involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl), which is crucial for subsequent reactions.
-
Esterification :
- The carboxylic acid component is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
- Purification :
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 67706-68-7 |
| Purity | ≥ 95% |
| Biological Activity | Anticancer, Neuroprotective |
Q & A
Basic: What are the common synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate, and how can reaction conditions be optimized for yield?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A representative method involves:
- Coupling with Boronic Acids : Using a tert-butoxycarbonyl (Boc)-protected boronic acid derivative (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) under Suzuki-Miyaura conditions. Tetrakis(triphenylphosphine)palladium(0) is a common catalyst, with sodium carbonate as a base in 1,2-dimethoxyethane/water under reflux (2 hours, nitrogen atmosphere) .
- Esterification : Reacting the Boc-protected amino acid intermediate with ethanol under acidic or enzymatic conditions.
Optimization Tips : - Use inert atmosphere (N₂/Ar) to prevent Boc-group degradation.
- Monitor reaction progress via TLC or LCMS to minimize over-reaction.
- Purify via column chromatography (ethyl acetate/hexane) or recrystallization to isolate high-purity product .
Basic: How is the Boc-protected amino group in this compound characterized using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (9H). The carbamate carbonyl (C=O) resonates at ~155 ppm in ¹³C NMR.
- LCMS/HRMS : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., C₁₄H₂₅NO₄: 295.18 g/mol). Fragmentation patterns may show loss of the Boc group (m/z ~195) .
- FTIR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of ester and carbamate) confirm functional groups .
Basic: What role does the Boc group play in the stability and reactivity of this compound during peptide synthesis?
Answer:
The Boc group:
- Protects the Amino Group : Prevents undesired side reactions (e.g., acylation) during ester hydrolysis or coupling steps.
- Enables Orthogonal Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting the ethyl ester.
- Enhances Solubility : The tert-butyl moiety improves solubility in organic solvents (e.g., DCM, THF), aiding purification .
Advanced: What are the challenges in maintaining stereochemical integrity during the synthesis of derivatives of this compound?
Answer:
- Racemization Risk : The α-carbon adjacent to the ester group is prone to epimerization under basic conditions. Use low temperatures (0–4°C) and non-basic coupling reagents (e.g., HATU/DIPEA).
- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiopurity.
- Steric Hindrance : The 3,3-dimethyl group may slow coupling reactions; optimize with activating agents like EDCI/HOBt .
Advanced: How does the choice of coupling reagents impact the efficiency of incorporating this compound into peptide chains?
Answer:
- HATU/DIPEA : Efficient for sterically hindered amines but may cause racemization.
- DCC/DMAP : Suitable for ester-to-amide transformations but requires anhydrous conditions.
- Enzymatic Catalysis : Lipases (e.g., CAL-B) enable regioselective coupling under mild pH, preserving Boc and ester groups .
Advanced: What strategies resolve data contradictions when interpreting NMR and LCMS results for this compound?
Answer:
- Contamination Check : Compare LCMS peaks with synthetic intermediates (e.g., unreacted boronic acid or ethyl ester byproducts).
- Solvent Artifacts : Deuterated solvent residuals (e.g., DMSO-d₆) can obscure NMR signals; run a blank.
- Dynamic Effects : Rotamers of the Boc group may split NMR peaks; analyze at elevated temperatures (50°C) .
Advanced: How can the stability of the ethyl ester group under basic or acidic conditions be systematically evaluated?
Answer:
- Hydrolysis Kinetics : Incubate the compound in buffers (pH 1–14) at 25–80°C. Monitor ester degradation via HPLC at 210 nm.
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions.
- Stabilizers : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., THF) to prolong stability .
Advanced: What methods are recommended for analyzing byproducts formed during Boc deprotection?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
